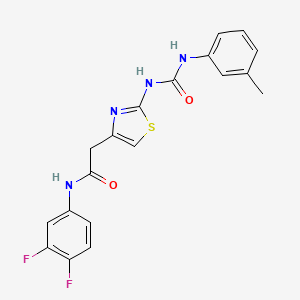

N-(3,4-difluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O2S/c1-11-3-2-4-12(7-11)23-18(27)25-19-24-14(10-28-19)9-17(26)22-13-5-6-15(20)16(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUSJPRKSDXTST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps, starting with the preparation of the core thiazol-4-yl acetamide structure. This can be achieved through a condensation reaction between thiazole and an appropriate acyl chloride under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale synthesis often involves continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context in which the compound is used, but it generally involves interactions at the molecular level that modulate biological processes.

Comparison with Similar Compounds

Structural Analogues and Activity

The compound shares structural homology with several acetamide- and thiazole-containing derivatives. Key comparisons include:

Key Observations :

- Substituent Effects: Fluorine/chlorine at the 3,4-positions (as in the target vs. ) increases electronegativity and may enhance membrane permeability. The ureido group in the target compound is absent in analogs like 107b but present in quinazolinone derivatives (e.g., compound 5 in ), where it improves antifungal activity. m-Tolyl vs. p-tolyl: Methyl position affects steric hindrance; m-substitution may allow better binding in hydrophobic pockets .

Pharmacokinetic Considerations

- Metabolic Stability : Fluorine atoms resist oxidative metabolism, extending half-life relative to chlorinated analogs .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3,4-difluorophenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?

- Synthesis Steps :

Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones under reflux in solvents like ethanol or DMF .

Ureido Group Introduction : Reaction of thiazole intermediates with m-tolyl isocyanate or carbodiimide coupling agents, often catalyzed by triethylamine in anhydrous DCM .

Acetamide Functionalization : Acylation using chloroacetyl chloride or activated esters, followed by nucleophilic substitution with 3,4-difluoroaniline .

- Optimization : Temperature control (60–100°C), solvent selection (e.g., DMF for polar intermediates), and catalyst use (e.g., TEA for pH stabilization) improve yield (typically 60–75%) and purity (>95%) .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, ureido NH at δ 9.1–9.3 ppm) and confirms regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 443.12) .

- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between thiazole and aryl groups) .

Q. What general biological activities are associated with this compound?

- Anticancer : Inhibits kinases (e.g., EGFR) via competitive binding to ATP pockets, with IC₅₀ values in the nanomolar range (e.g., 14.8 nM for EGFR mutants) .

- Antimicrobial : Disrupts bacterial cell wall synthesis (MIC: 2–8 µg/mL against S. aureus) .

- Enzyme Modulation : Targets cyclooxygenase-1 (COX-1) and urease, reducing inflammation and microbial virulence .

Advanced Research Questions

Q. How do researchers address contradictions in reported biological activity data across studies?

- Validation Strategies :

- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ reproducibility across ≥3 independent assays) .

- Structural Analog Comparison : Compare with derivatives (e.g., para-tolyl vs. meta-tolyl substituents) to isolate SAR trends .

- Target-Specific Assays : Use CRISPR-edited cell lines or isoform-specific inhibitors to rule off-target effects .

Q. What experimental designs are employed to optimize synthetic yield in multi-step reactions?

- DoE (Design of Experiments) : Statistically varies parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Continuous Flow Chemistry : Enhances reproducibility in thiazole ring formation (residence time: 10–15 min, yield improvement by 15–20%) .

- Green Chemistry : Replaces DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .

Q. What methodologies elucidate the compound’s mechanism of action against EGFR?

- Molecular Docking : Predicts binding modes using software like AutoDock Vina (e.g., hydrogen bonds with Met793 and hydrophobic interactions with Leu718) .

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring protein stability shifts post-treatment .

- Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to assess selectivity over 400+ kinases .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and pharmacokinetics?

- Halogen Effects :

- 3,4-Difluorophenyl : Enhances metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in hepatic microsomes) and blood-brain barrier penetration (logP = 2.8) .

- Chlorine vs. Methoxy : Chlorine boosts EGFR inhibition (ΔIC₅₀ = 12 nM → 8 nM), while methoxy improves solubility (logS = −3.2 → −2.5) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Co-Crystallization : Use of PEG-based precipitants and seeding techniques to stabilize lattice formation .

- Cryo-EM : Resolves conformation in solution when single crystals are unattainable (resolution: 2.8–3.2 Å) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.